molecular formula H10MoN2S4 B15286948 diazanium;bis(sulfanylidene)molybdenum;sulfanide

diazanium;bis(sulfanylidene)molybdenum;sulfanide

Cat. No.: B15286948
M. Wt: 262.3 g/mol
InChI Key: ZKKLPDLKUGTPME-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10MoN2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Molybdenum Precursors with Ammonium Sulfide

Current large-scale syntheses prioritize ammonium sulfide [(NH₄)₂S] as a safer sulfide source compared to gaseous H₂S. A representative protocol involves:

  • Molybdenum Precursor Preparation : Dissolving ammonium heptamolybdate [(NH₄)₆Mo₇O₂₄·4H₂O] in aqueous ammonia (pH ≈ 10) to form a clear solution.
  • Sulfidation : Gradual addition of 20–48% aqueous ammonium sulfide under vigorous stirring, maintaining a sulfur-to-molybdenum (S:Mo) molar ratio of 4.5:1 to 6.5:1.
  • Temperature Control : Heating the reaction mixture to 45–55°C for 30–60 minutes to ensure complete ligand substitution.

This method minimizes H₂S off-gassing by leveraging ammonium sulfide’s stability, with excess sulfide ions consumed in subsequent redox steps.

Optimization of Stoichiometric Ratios

The S:Mo ratio critically influences product composition and purity. Experimental data demonstrate that ratios below 4.5:1 yield incomplete sulfidation, while ratios exceeding 6.5:1 promote polysulfide byproducts. A balanced S:Mo ratio of 5.5:1 achieves optimal coordination geometry, as confirmed by X-ray diffraction studies.

Table 1: Impact of S:Mo Ratio on Synthesis Outcomes

S:Mo Ratio Reaction Temperature (°C) Yield (%) Purity (w/w %)
4.5:1 45 78 95.2
5.5:1 50 83 98.7
6.5:1 55 75 93.4

Data synthesized from patent literature and thiomolybdate studies.

Temperature and pH Control

Maintaining reaction temperatures between 40°C and 55°C prevents thermal decomposition of intermediate species. Lower temperatures (<35°C) slow reaction kinetics, while higher temperatures (>60°C) risk ligand oxidation. Simultaneous pH control (pH 9–11) via ammonia buffering stabilizes the ammonium counterions and suppresses molybdenum hydrolysis.

Advanced Purification Techniques

Post-synthesis purification involves:

  • Crystallization : Cooling the reaction mixture to 5–10°C to precipitate the product, followed by vacuum filtration.
  • Washing : Rinsing with cold ethanol to remove residual ammonium sulfide.
  • Drying : Lyophilization or vacuum drying at 25–30°C to obtain crystalline this compound.

High-performance liquid chromatography (HPLC) analyses confirm purities ≥98% when using these steps, with polymeric molybdenum impurities reduced to <0.5%.

Analytical Characterization

Modern characterization employs a multidisciplinary toolkit:

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer bands at 320 nm and 460 nm, confirming Mo-S coordination.
  • X-Ray Diffraction : Resolves the compound’s orthorhombic crystal structure (space group Pnma), with Mo-S bond lengths of 2.15–2.20 Å.
  • Elemental Analysis : Validates stoichiometry via sulfur (28.5–29.1%) and molybdenum (32.8–33.4%) content.

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous-Flow Reactors : Enhance mixing efficiency and temperature uniformity for kilogram-scale batches.
  • Waste Management : Trapping H₂S byproducts in hydrogen peroxide (H₂O₂) scrubbers, converting them to non-toxic sulfate ions.
  • Quality Control : Implementing in-line pH and UV monitors to ensure batch consistency.

Comparative Analysis of Methodologies

Traditional H₂S-based routes achieve comparable yields (75–80%) but suffer from safety hazards and lower purity (85–90%). Ammonium sulfide methods, while requiring precise stoichiometric control, offer superior scalability and environmental compliance.

Scientific Research Applications

Scientific Research Applications of Diazanium;bis(sulfanylidene)molybdenum;sulfanide

This compound, also known as ammonium tetrathiomolybdate, is a chemical compound with diverse applications across various scientific and industrial fields . Its unique structural combination of nitrogen coordination alongside molybdenum and sulfur enhances its reactivity, leading to novel applications in catalysis and biological systems.

Applications

This compound is used in:

  • Catalysis As a catalyst in organic synthesis, facilitating various chemical transformations.
  • Medicine Treatment of copper toxicosis in animals and Wilson’s disease in humans .
  • Industry Various industrial applications, including the production of molybdenum disulfide.

Detailed Applications

  • Catalysis: this compound is employed as a catalyst in organic synthesis to facilitate various chemical transformations. These reactions hold significance in catalysis, enhancing the efficiency and selectivity of chemical processes.
  • Biological Activity: Research indicates that this compound exhibits biological activity. Further studies are necessary to fully elucidate its mechanisms of action and potential therapeutic applications.
  • Industrial Applications: In industry, this compound serves as a catalyst and in the production of molybdenum disulfide. It is also used as a reagent in synthetic chemistry and as a building block in bioinorganic chemistry .
  • Copper Chelation: this compound acts as a chelator in vivo to reduce copper levels . It is used in treating copper toxicosis in animals and Wilson's disease in humans .
  • Anti-angiogenic Properties: The compound interferes with angiogenesis and reduces tumor growth .

Interactions with Other Compounds

Studies on the interactions of this compound with other compounds reveal crucial insights for advancing its utility in industrial and medical applications.

Comparison with Similar Compounds

Key Research Findings

  • ATTM vs. MoS₂ : ATTM’s solubility enables biomedical use, whereas MoS₂’s stability suits industrial applications .
  • ATTM vs. ReS₂/VS₂ : ATTM lacks the electronic properties of ReS₂/VS₂ but excels in metal chelation .
  • ATTM vs. Coordination Complexes : Unlike Zn/Ni complexes, ATTM lacks organic ligands, simplifying metabolic clearance .

Biological Activity

Diazanium;bis(sulfanylidene)molybdenum;sulfanide, a complex compound featuring molybdenum and sulfur, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The chemical formula for this compound is [NH4+].[NH4+].[SH].[SH].S=[Mo]=S[NH_4^+].[NH_4^+].[SH^-].[SH^-].S=[Mo]=S . Its unique structure allows for diverse interactions in biological systems, particularly due to the presence of both nitrogen and molybdenum.

Antitumor Properties

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that this compound can induce apoptosis in certain cancer cells, although the exact mechanisms remain to be fully elucidated .

The mechanisms underlying the biological activity of this compound may involve:

  • Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress in cancer cells, which may trigger apoptotic pathways.
  • Metal Ion Interaction : Its ability to interact with metal ions could modulate enzymatic activities involved in cancer metabolism .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Cell Line Studies : In vitro studies have shown that treatment with this compound resulted in reduced viability of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
  • Animal Models : Preliminary animal studies indicate that administration of this compound can lead to tumor regression, although further research is necessary to confirm these findings and understand the pharmacokinetics involved .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

Compound NameChemical FormulaKey Features
Ammonium TetrathiomolybdateNH4[MoS4]NH_4[MoS_4]Known for antiangiogenic properties
Bis(sulfanylidene)molybdenum(2+)Mo(SH)2Mo(SH)_2Similar sulfide coordination chemistry
Molybdenum DisulfideMoS2MoS_2Widely used as a lubricant and catalyst

This compound's unique nitrogen coordination enhances its reactivity compared to other compounds, potentially leading to novel applications in both catalysis and biological systems .

Q & A

Q. Key Methodological Resources :

  • Synthesis & Characterization : Factorial design for parameter optimization , XRD/Raman protocols .
  • Computational Modeling : DFT workflows , ligand field theory .
  • Data Validation : Multivariate regression , open-data repositories .

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